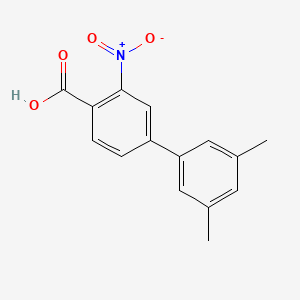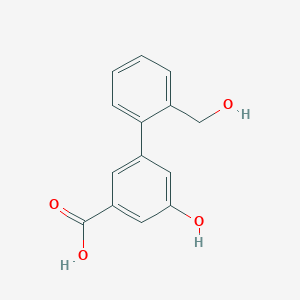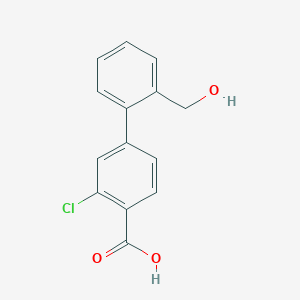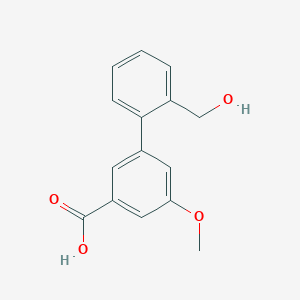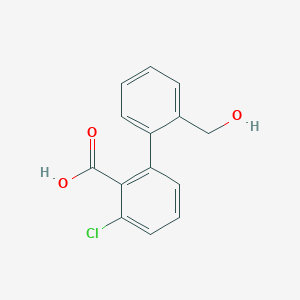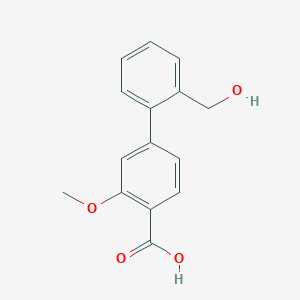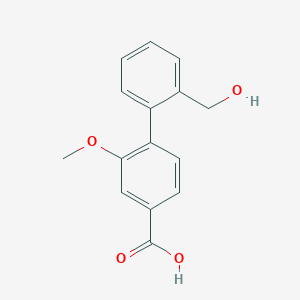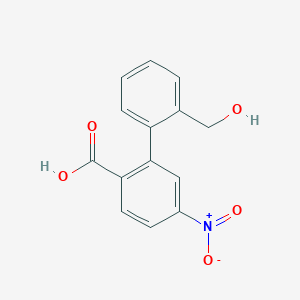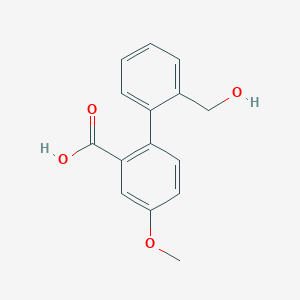
2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% (2HMPA-95) is a phenolic compound found in many plants and herbs, and is a major component of the essential oil of many plants, including lavender, rosemary, and oregano. 2HMPA-95 is a white powder with a melting point of 118°C and a boiling point of 294°C. It is soluble in a variety of organic solvents, but is insoluble in water. 2HMPA-95 has a wide range of applications in the pharmaceutical and food industries, as well as in the cosmetics industry.
Mechanism of Action
2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects
2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and protect cells from damage caused by free radicals. In addition, 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been found to have anti-tumor activity, and to be effective in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is soluble in a variety of organic solvents, and is stable in air. However, 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% is insoluble in water, which may limit its use in some experiments.
Future Directions
The potential applications of 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% are still being explored. Future research may focus on its use in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. In addition, further research may focus on the mechanisms of action of 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95%, and its potential use as an antioxidant or anti-inflammatory agent. Finally, research may focus on the potential use of 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% as an adjuvant for other pharmaceuticals, or as a preservative or flavor enhancer in the food industry.
Synthesis Methods
2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% can be synthesized from the reaction of 2-hydroxybenzoic acid with 2-methoxy-5-methylphenol in the presence of a strong base, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of two hours. After the reaction is complete, the product is isolated by precipitation in a solution of ethanol and water.
Scientific Research Applications
2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and other neurological disorders. Studies have shown that 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has anti-inflammatory and antioxidant properties, and may be useful in the treatment of inflammatory diseases. In addition, 2-(2-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-tumor activity in animal models, and to be effective in the treatment of certain types of cancer.
properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-11-6-7-13(14(8-11)15(17)18)12-5-3-2-4-10(12)9-16/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXYLTNSFNRDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689052 |
Source


|
| Record name | 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-83-8 |
Source


|
| Record name | 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

